molecular formula C11H9FN2O3S2 B3160865 2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide CAS No. 866154-52-1

2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide

Cat. No.: B3160865
CAS No.: 866154-52-1
M. Wt: 300.3 g/mol
InChI Key: BGUQCUVAPIZOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide is a thiazolidinone derivative characterized by a 4-fluorophenoxy group attached to an acetamide scaffold and a 4-oxo-2-sulfanylidene thiazolidinone ring. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in targeting enzymes like cyclooxygenase-2 (COX-2) and antioxidant pathways . The 4-fluorophenoxy moiety introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S2/c12-7-1-3-8(4-2-7)17-5-9(15)13-14-10(16)6-19-11(14)18/h1-4H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUQCUVAPIZOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175982
Record name 2-(4-Fluorophenoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866154-52-1
Record name 2-(4-Fluorophenoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866154-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an α-halo ketone to form the thiazolidinone ring.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the thiazolidinone ring.

    Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the action of inflammatory mediators.

Comparison with Similar Compounds

Substituted Thiazolidinone Derivatives

  • Compound 9(XIX): 2-[2-(4-Cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide Key Differences: Replaces the 4-fluorophenoxy group with a dichlorophenyl substituent. Impact: Exhibits the highest COX-2 inhibition (IC₅₀: 3.597 ± 0.14 µg/mL), suggesting that chloro substituents enhance enzyme interaction compared to fluorine .
  • Compound 9(XXII) : Contains a 2-chloro-4,5-dimethoxyphenyl group.
    • Impact : Moderate COX-2 inhibition (IC₅₀: 3.454 ± 0.11 µg/mL), indicating that methoxy groups may balance steric and electronic effects .
  • Compound 9(I) : Features a 4-methoxyphenyl group.
    • Impact : Lower activity (IC₅₀: 4.835 ± 0.12 µg/mL), highlighting fluorine’s superior electron-withdrawing effects over methoxy .

Fluorinated Analogues

  • 2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide (): Key Differences: 2-Fluorobenzylidene substituent instead of 4-fluorophenoxy.
  • N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide (): Key Differences: Dual fluorophenyl groups and a thiazole ring.

COX-2 Inhibition

  • Fluorinated vs. Chlorinated Derivatives : Chlorinated compounds (e.g., 9(XIX)) show superior COX-2 inhibition to fluorinated analogues, likely due to stronger hydrophobic interactions with the enzyme’s active site .
  • Methoxy Substitutions : Methoxy groups (e.g., 9(XI), IC₅₀: 4.24 ± 0.11 µg/mL) exhibit lower activity than fluorine, emphasizing the role of electronegativity in modulating enzyme binding .

Antioxidant Potential

  • DPPH Radical Scavenging: Thiazolidinones with electron-donating groups (e.g., methoxy) show higher antioxidant activity than those with electron-withdrawing groups like fluorine. The target compound’s 4-fluorophenoxy group may limit radical scavenging efficiency compared to derivatives like 9(XXII) .

Physicochemical Properties

Melting Points and Stability

  • Target Compound : Expected melting point >200°C (based on analogues like 9(XXII): 249–251°C) .
  • N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (): Lower melting points (e.g., 158–217°C) due to sulfonyl groups increasing solubility .

Spectroscopic Data

  • IR Stretches: Sulfanylidene (C=S) at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹, consistent with thiazolidinone derivatives .
  • ¹H NMR : Fluorine’s deshielding effect shifts aromatic protons downfield (δ 7.0–7.5 ppm), distinct from chloro/methoxy analogues .

Biological Activity

2-(4-Fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including antimicrobial and antifungal activities. The presence of the fluorophenoxy group enhances its lipophilicity, potentially influencing its biological efficacy and pharmacokinetics.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10FN3O2S\text{C}_{12}\text{H}_{10}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This compound consists of:

  • A fluorophenoxy moiety which contributes to its hydrophobic interactions.
  • A thiazolidine ring that plays a crucial role in its biological activity.
  • An acetamide functional group that may enhance solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazolidine derivatives can possess potent antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 10.7–21.4 μmol/mL for bacterial pathogens, indicating their potential as effective antimicrobial agents .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Thiazolidine derivatives have shown promising results against phytopathogenic fungi, with some exhibiting EC50 values as low as 0.85 µg/mL against Alternaria solani . This suggests that this compound may serve as a scaffold for developing new antifungal agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidine core is often implicated in binding to active sites of enzymes, while the fluorophenoxy group may enhance binding affinity or specificity . This dual action could lead to significant alterations in cellular pathways relevant to disease processes.

Study on Antibacterial Activity

A study conducted on structurally similar compounds demonstrated their effectiveness against various bacterial strains. The best-performing compound exhibited MIC values comparable to established antibiotics, highlighting the potential of thiazolidine derivatives in treating bacterial infections .

Evaluation of Antifungal Efficacy

Another research effort focused on evaluating the antifungal activity of thiazolidine derivatives against multiple strains of fungi. Compounds were synthesized and tested for their efficacy, with some showing remarkable antifungal activity, thus supporting the hypothesis that modifications to the thiazolidine structure can enhance biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesMIC (μmol/mL)Activity Type
Compound AThiazolidine core10.7–21.4Antibacterial
Compound BThiazolidine + Acetamide0.85Antifungal
Compound CFluorinated Thiazolidine21.4–40.2Antibacterial

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of 4-fluorophenol with chloroacetyl chloride to form the phenoxyacetate intermediate.
  • Step 2 : Coupling with a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine) via nucleophilic substitution or amide bond formation.
    Critical parameters include temperature control (60–80°C for amidation), solvent selection (DMF or THF for polar intermediates), and stoichiometric ratios (1:1.2 for limiting reagents). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm, thiazolidinone carbonyl at δ 170–175 ppm).
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-F stretch).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 355.2).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target).
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How can researchers design in vitro assays to evaluate the antimicrobial and anticancer potential of this thiazolidinone derivative?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculation. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray crystallography, and how can SHELX/WinGX tools address them?

  • Methodological Answer : Challenges include:
  • Crystal Quality : Poor diffraction due to flexible thiazolidinone rings. Optimize crystallization via vapor diffusion (acetonitrile/water).
  • Disorder : Fluorophenoxy groups may exhibit positional disorder. Use SHELXL for partial occupancy refinement.
  • Software Workflow : SHELXS (structure solution), SHELXL (refinement), and WinGX (GUI for visualization) enable handling of twinned data or high thermal motion. Hydrogen bonding networks (e.g., N-H···O=S interactions) stabilize the lattice .

Q. How do structural modifications at the 4-fluorophenoxy or thiazolidinone moieties influence biological activity and selectivity?

  • Methodological Answer :
  • Substituent Effects :
Modification SiteExample SubstituentBiological Impact
Phenoxy ring-Cl (vs. -F)Increased lipophilicity, enhanced Gram-negative activity
Thiazolidinone S2Oxo → SulfonylReduced β-lactamase inhibition due to steric hindrance
  • Rational Design : Use DFT calculations (e.g., Gaussian) to predict electronic effects (HOMO-LUMO gaps) and docking studies (AutoDock Vina) to map binding to target enzymes (e.g., VIM-2 metallo-β-lactamase) .

Q. How should researchers reconcile contradictory data regarding synthetic yields or biological activity reported in different studies?

  • Methodological Answer :
  • Synthesis Yield Discrepancies :
  • Cause : Varied solvent polarity (DMF vs. THF) affects intermediate stability.
  • Resolution : Replicate conditions with inert atmosphere (N2_2) to suppress hydrolysis .
  • Biological Activity Variability :
  • Cause : Differences in assay protocols (e.g., serum content in cell culture affecting compound solubility).
  • Resolution : Standardize assays per OECD guidelines and validate with orthogonal methods (e.g., checkerboard assay for synergy studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.